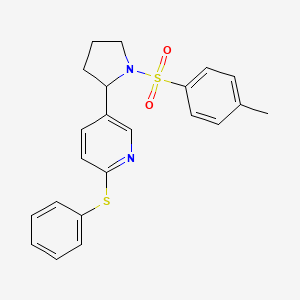
Dibenzothiophene, 1,3,7,8-tetrachloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7,8-Tetrachlorodibenzo[b,d]thiophene is a polycyclic aromatic sulfur heterocycle (PASH) that has garnered attention due to its structural similarity to dioxins and its potential environmental and health impacts. This compound is characterized by the presence of four chlorine atoms and a sulfur atom integrated into a dibenzothiophene framework.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,8-Tetrachlorodibenzo[b,d]thiophene typically involves the chlorination of dibenzothiophene. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms are introduced at the 1, 3, 7, and 8 positions of the dibenzothiophene ring.
Industrial Production Methods
Industrial production of 1,3,7,8-Tetrachlorodibenzo[b,d]thiophene may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of chlorination.
化学反応の分析
Types of Reactions
1,3,7,8-Tetrachlorodibenzo[b,d]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce partially dechlorinated derivatives.
科学的研究の応用
1,3,7,8-Tetrachlorodibenzo[b,d]thiophene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chlorinated aromatic sulfur compounds.
Biology: Research focuses on its toxicological effects and its interaction with biological systems.
Medicine: Studies investigate its potential as a therapeutic agent or its role in drug metabolism.
Industry: It is used in the development of materials with specific properties, such as flame retardants and polymers.
作用機序
The mechanism of action of 1,3,7,8-Tetrachlorodibenzo[b,d]thiophene involves its interaction with cellular components, leading to various biological effects. It can bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism. This binding can lead to the activation or repression of target genes, resulting in changes in cellular processes such as detoxification, oxidative stress response, and inflammation.
類似化合物との比較
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A highly toxic dioxin with similar structural features but with oxygen atoms instead of sulfur.
Polychlorinated biphenyls (PCBs): Chlorinated aromatic compounds with similar environmental persistence and toxicity.
Polychlorinated dibenzofurans (PCDFs): Compounds structurally related to dioxins but with a furan ring.
Uniqueness
1,3,7,8-Tetrachlorodibenzo[b,d]thiophene is unique due to the presence of a sulfur atom in its structure, which influences its chemical reactivity and biological interactions. This sulfur atom can participate in redox reactions, making the compound distinct from its oxygen-containing analogs.
特性
CAS番号 |
134705-52-5 |
|---|---|
分子式 |
C12H4Cl4S |
分子量 |
322.0 g/mol |
IUPAC名 |
1,3,7,8-tetrachlorodibenzothiophene |
InChI |
InChI=1S/C12H4Cl4S/c13-5-1-9(16)12-6-3-7(14)8(15)4-10(6)17-11(12)2-5/h1-4H |
InChIキー |
VTZRCWACPSHZTG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1SC3=CC(=C(C=C32)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B11810446.png)
![N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine](/img/structure/B11810452.png)
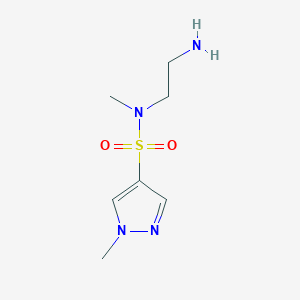
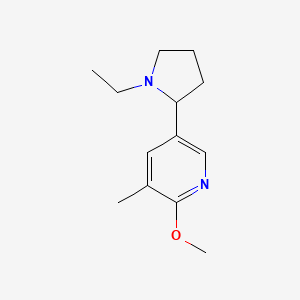

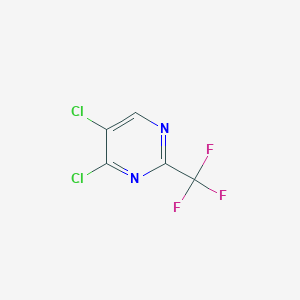



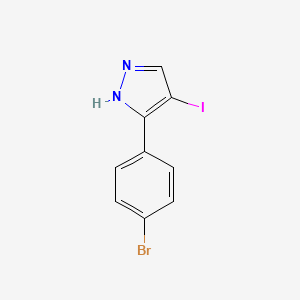
![4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810520.png)
